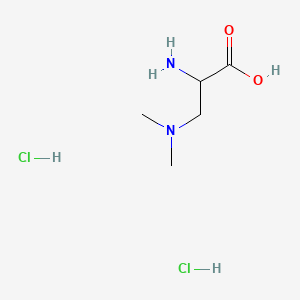
2-Hexene, 3,5-dimethyl-
描述
2-Hexene, 3,5-dimethyl- is an organic compound with the molecular formula C8H16. It is an alkene, characterized by the presence of a carbon-carbon double bond. This compound exists in different stereoisomeric forms, including cis and trans configurations. The compound is used in various chemical reactions and has applications in different fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: 2-Hexene, 3,5-dimethyl- can be synthesized through various methods. One common method involves the catalytic hydrogenation of 3,5-dimethyl-1-hexyne. This reaction typically uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods: In industrial settings, 2-Hexene, 3,5-dimethyl- can be produced through the oligomerization of butenes. This process involves the use of a catalyst, such as a zeolite or a transition metal complex, to facilitate the formation of higher alkenes from smaller olefins .
Types of Reactions:
Oxidation: 2-Hexene, 3,5-dimethyl- can undergo oxidation reactions to form epoxides or diols.
Substitution: Halogenation reactions can occur, where halogens such as bromine or chlorine add across the double bond to form dihalides.
Common Reagents and Conditions:
Oxidation: mCPBA, osmium tetroxide (OsO4)
Reduction: Hydrogen gas (H2), Pd/C or Pt catalysts
Substitution: Bromine (Br2), chlorine (Cl2)
Major Products Formed:
Epoxides: from oxidation
Alkanes: from reduction
Dihalides: from halogenation
科学研究应用
2-Hexene, 3,5-dimethyl- has several applications in scientific research:
Chemistry: It is used as a model compound in studies of alkene reactions and mechanisms.
Biology: The compound can be used in the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a precursor in polymer synthesis.
作用机制
The mechanism of action of 2-Hexene, 3,5-dimethyl- in chemical reactions involves the interaction of its double bond with various reagents. For example, in oxidation reactions, the double bond reacts with electrophilic oxygen species to form epoxides. In reduction reactions, the double bond is hydrogenated to form alkanes. The molecular targets and pathways involved depend on the specific reaction and reagents used .
相似化合物的比较
- 3,5-Dimethyl-trans-2-hexene
- 3,5-Dimethyl-cis-2-hexene
- (E)-3,5-Dimethylhex-2-ene
- (Z)-3,5-Dimethylhex-2-ene
Comparison: 2-Hexene, 3,5-dimethyl- is unique due to its specific substitution pattern and stereochemistry. Compared to its isomers, it may exhibit different reactivity and selectivity in chemical reactions. For example, the cis and trans isomers can have different physical properties and reactivity due to the spatial arrangement of substituents around the double bond .
属性
IUPAC Name |
(E)-3,5-dimethylhex-2-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-5-8(4)6-7(2)3/h5,7H,6H2,1-4H3/b8-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQAZYKYBFAMHPG-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)CC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/CC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-[(4-Nitrophenyl)methyl]-1,3-oxazolidin-2-one](/img/structure/B3261201.png)




![2-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B3261228.png)



